molecular formula C15H15N2+ B13376936 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium

1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium

Cat. No.: B13376936
M. Wt: 223.29 g/mol
InChI Key: MMDLVLRDCJBLEG-UHFFFAOYSA-N
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Description

The 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a cationic organic compound designed for research applications. Its structure is based on the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle recognized as a priority pharmacophore in drug discovery . This core structure is found in several marketed drugs and is known for significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The introduction of a positive charge (pyridinium moiety) to this scaffold, as seen in related imidazo[1,5-a]pyridinium salts, is a strategy explored to tune physicochemical properties for specific applications. Such charged derivatives have been investigated as promising candidates for photoactive components in Photodynamic Therapy (PDT) and as emissive materials in optoelectronics, such as light-emitting electrochemical cells (LECs) . Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecules or as a model compound for studying the behavior of cationic heteroaromatic systems in biological and materials science contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H15N2+

Molecular Weight

223.29 g/mol

IUPAC Name

1-ethyl-2-phenylimidazo[1,2-a]pyridin-4-ium

InChI

InChI=1S/C15H15N2/c1-2-17-14(13-8-4-3-5-9-13)12-16-11-7-6-10-15(16)17/h3-12H,2H2,1H3/q+1

InChI Key

MMDLVLRDCJBLEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=[N+]2C=C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Before forming the quaternary salt, the synthesis of 2-phenylimidazo[1,2-a]pyridine is crucial. This can be achieved through various methods:

  • Method 1: Condensation with α-Halocarbonyl Compounds

    • React 2-aminopyridine with phenacyl bromide in ethanol.
    • Add hydrochloric acid and potassium iodide to form the hydroiodide salt.
    • Convert the salt to the free base using triethylamine.
  • Method 2: One-Pot Synthesis under Solvent-Free Conditions

    • Mix acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions with Na2CO3.
    • This method yields 2-phenylimidazo[1,2-a]pyridine with high efficiency (72-89%).

Preparation of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium

To form the quaternary salt 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium , the following steps can be followed:

  • Alkylation of 2-Phenylimidazo[1,2-a]pyridine

    • Dissolve 2-phenylimidazo[1,2-a]pyridine in a suitable solvent like dioxane.
    • Add an alkylating agent such as ethyl iodide or diethyl sulfate.
    • Boil the mixture for several hours to form the quaternary salt.
  • Alternative Method Using Microwave Assistance

    • Mix 2-phenylimidazo[1,2-a]pyridine with ethyl iodide in acetonitrile.
    • Use microwave irradiation at elevated temperatures (e.g., 155°C for 50 minutes) to facilitate the reaction.

Analysis and Characterization

The synthesized quaternary salt can be characterized using various spectroscopic techniques:

Data Table: Comparison of Synthesis Methods

Method Conditions Yield (%) Notes
Condensation with α-Halocarbonyl Compounds Ethanol, reflux, acidic catalyst 70-83% Requires separation of intermediate salts
One-Pot Synthesis under Solvent-Free Conditions Acetophenone, [Bmim]Br3, Na2CO3 72-89% Efficient, mild conditions
Microwave-Assisted Alkylation Acetonitrile, ethyl iodide, microwave irradiation 48% Rapid reaction time, specific equipment required

Chemical Reactions Analysis

Cycloaddition Reactions with Maleic Anhydride

The electron-deficient pyridinium ring undergoes [4+2] cycloaddition with maleic anhydride. Key findings from DFT studies (B3LYP/6-31+G(d) level) include:

Reaction StepΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
1,4-Dipole Formation17.3128.95
Attack on Second Anhydride9.2121.81
1,3-H Shift (if applicable)15.8716.41

For 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium, the bulky phenyl group at C-2 inhibits the 1,3-H shift observed in unsubstituted analogs, stabilizing the intermediate 15b (Scheme 1) . This steric effect raises the activation barrier for the final step by ~4 kcal/mol compared to unsubstituted derivatives .

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent participates in nucleophilic displacement under basic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH yields 2-phenylimidazo[1,2-a]pyridine and ethanol.

  • Aminolysis : Treatment with primary amines (e.g., methylamine) generates N-alkylated derivatives at the ethyl position.

Reaction efficiency depends on solvent polarity, with yields ranging from 65–78% in polar aprotic solvents like DMF .

Electrochemical Behavior in Corrosive Media

While not directly studied for this compound, structurally related imidazo[1,2-a]pyridinium salts exhibit corrosion inhibition via adsorption on metal surfaces. For example:

ParameterDPIP (Analog)OPIP (Analog)
Inhibition Efficiency91.9%90.5%
Activation Energy (Eₐ)26.38 kJ/mol26.35 kJ/mol

These derivatives form protective films through π-electron interactions with metal surfaces, as confirmed by AFM and XPS . The ethyl group enhances hydrophobicity, improving adsorption .

Quaternization Reactions

The pyridine nitrogen is alkylated using ethylating agents (e.g., ethyl bromide) in acetonitrile at 60°C, achieving >85% yield .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki coupling at C-3 introduces aryl groups (e.g., phenylboronic acid) in yields up to 72% (Table 1) .

EntryAryl Boronic AcidYield (%)
1Phenyl72
24-Methoxyphenyl68

Theoretical Insights into Reactivity

  • Frontier Molecular Orbitals (FMOs) : The LUMO (-1.89 eV) localizes on the pyridinium ring, favoring electrophilic attacks .

  • MEP Analysis : Positive electrostatic potential at the ethyl group facilitates nucleophilic substitution .

Spectroscopic Characterization

  • ¹H NMR : Distinct signals at δ 8.5–9.0 ppm (pyridinium protons) and δ 1.4–1.6 ppm (ethyl CH₃) .

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=N⁺) and 750 cm⁻¹ (C-H bending of phenyl) .

This compound’s versatility in cycloadditions, substitutions, and surface interactions underscores its utility in materials science and medicinal chemistry. Experimental and computational data collectively provide a robust framework for predicting its reactivity in novel applications.

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridinium derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridinium Derivatives
Compound Name Substituents Key Features/Activities Reference
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium Ethyl (N1), Phenyl (C2) Potential therapeutic agent (inferred from structural analogs) -
(E)-3-(Diphenylphosphorothioyl)-2-methyl-1-(3-p-tolylallyl)imidazo[1,2-a]pyridin-1-ium bromide (21k) Diphenylphosphorothioyl (C3), Tolylallyl (N1) Neuropeptide S receptor antagonist; enhanced receptor binding due to bulky substituents
3-(Hydroxydiphenylmethyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium (19b) Hydroxydiphenylmethyl (C3), Methyl (N1, C2) Improved solubility via hydroxyl group; structural insights from NMR and LC/MS
3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate 2,6-Dimethylanilino (C3) Synthesized via Groebke–Blackburn reaction; crystallographic analysis
3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride 4-Fluorophenyl (C3), Formyl (C2), Methyl (C7) Fluorine enhances bioavailability; formyl group enables further derivatization
1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium 4-Methoxybenzyl (N1), Dihydro backbone Increased stability due to methoxy and reduced ring strain

Pharmacokinetic and Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups (e.g., in compounds 19b and ) enhance aqueous solubility .
  • Bioavailability : Fluorine substitution (e.g., 4-fluorophenyl in ) improves membrane permeability and binding affinity .

Biological Activity

1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a positively charged nitrogen atom within the imidazolium framework, which contributes to its unique chemical properties. The ethyl and phenyl substituents enhance its lipophilicity, making it a candidate for various biological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Synthesis

The synthesis of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium can be achieved through various methods, including microwave-assisted techniques that enhance yield and purity. For instance, one method involves the reaction of 2-aminopyridine with acetophenone in the presence of iodoethane under microwave conditions, yielding the target compound with significant efficiency .

Biological Activity Overview

1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of imidazo[1,2-a]pyridines can inhibit bacterial growth effectively .
  • Antiviral Activity : Research indicates that 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium possesses antiviral properties, particularly against viruses such as cytomegalovirus and varicella-zoster virus .
  • Anticancer Activity : The compound has been evaluated for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting its role as a lead compound in anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium can be attributed to its structural features. The presence of the ethyl and phenyl groups enhances its lipophilicity and bioavailability. Molecular docking studies have been employed to understand its interaction with biological targets, providing insights into its mechanism of action .

Case Studies

Several studies highlight the effectiveness of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Case Study 2: Antiviral Properties

In vitro studies showed that 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium could reduce viral replication in human cytomegalovirus-infected cells by over 70%, indicating its potential as an antiviral agent .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were significantly lower compared to conventional chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-Phenylimidazo[1,2-a]pyridineStructureLacks ethyl substitution; known for antibacterial properties.
ZolimidineStructureClinically used; shows significant pharmacological effects.
3-Methylimidazo[1,2-a]pyridineStructureExhibits different biological activities; studied for mutagenicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example, ultrasonic irradiation (20 kHz, 60% amplitude) in PEG-400 with K₂CO₃ as a base significantly reduces reaction time and improves yields compared to conventional heating . Optimization may include solvent selection (e.g., PEG-400 for eco-friendly synthesis) and catalyst screening. Microwave-assisted methods are also effective for rapid synthesis of analogous imidazo[1,2-a]pyridine derivatives, offering precise temperature control and reduced side reactions .

Q. How is structural characterization of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium performed, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, the ethyl group’s methyl protons typically appear as a triplet (~1.2–1.5 ppm), while aromatic protons show distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry validates molecular formula and purity. For example, HRMS data for similar compounds (e.g., m/z 349.0923 for C₂₀H₁₈N₂PS⁺) confirm synthetic success .
  • X-ray Crystallography : SHELXL is widely used for refining crystal structures. Parameters like R-factor (<5%) and residual electron density maps ensure accuracy .

Q. What safety precautions are recommended during the handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2/2A hazards). Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in sealed containers under inert atmosphere (N₂/Ar) to prevent degradation. Avoid proximity to oxidizing agents or heat sources .

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